N-(3,4-dimethylphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide

Structure-Activity Relationship Medicinal Chemistry Benzofuran-2-carboxamide

This benzofuran-2-carboxamide features a unique 3,4-dimethylphenyl N-aryl group and 3-fluorobenzamido C3 substituent, occupying distinct chemical space absent from published SAR. Use it to benchmark anti-chemotactic potency (CCL20/CCR6), CFTR inhibition vs. CFTRinh-172, PDE4 subtype selectivity, or Bcl-3 binding. Available at research-grade purity for SAR exploration and probe development.

Molecular Formula C24H19FN2O3
Molecular Weight 402.425
CAS No. 888457-70-3
Cat. No. B2717109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide
CAS888457-70-3
Molecular FormulaC24H19FN2O3
Molecular Weight402.425
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)F)C
InChIInChI=1S/C24H19FN2O3/c1-14-10-11-18(12-15(14)2)26-24(29)22-21(19-8-3-4-9-20(19)30-22)27-23(28)16-6-5-7-17(25)13-16/h3-13H,1-2H3,(H,26,29)(H,27,28)
InChIKeyHKGKPYSDMBZENJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide (CAS 888457-70-3): Compound Profile and Procurement Baseline


N-(3,4-Dimethylphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide (CAS 888457-70-3, molecular formula C24H19FN2O3, molecular weight 402.43 g/mol) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class . This compound features a benzofuran core substituted at position 3 with a 3-fluorobenzamido group and at position 2 with an N-(3,4-dimethylphenyl) carboxamide moiety. The benzofuran-2-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as inhibitors of phosphodiesterase IV (PDE4), tumor necrosis factor (TNF), the CCL20/CCR6 chemokine axis, the cystic fibrosis transmembrane conductance regulator (CFTR), and the Bcl-3 proto-oncogene [1][2]. This specific compound is commercially available at research-grade purity (≥95%) for use as a chemical probe or SAR exploration candidate .

Why N-(3,4-Dimethylphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Benzofuran-2-carboxamide derivatives exhibit a high degree of structure-activity relationship (SAR) sensitivity at the N-aryl carboxamide position [1][2]. In the Barbieri et al. (2024) study on CCL20/CCR6 modulators, closely related C4- and C5-substituted benzofuran-2-carboxamide analogs displayed a range of CCL20-induced chemotaxis inhibition from inactive to highly potent (relative migration index ranging from 125.2% to 43.2% of vehicle control), demonstrating that even modest structural perturbations profoundly alter functional activity [1]. Similarly, in the benzofuran-2-carboxylic acid N-(substituted)phenylamide series evaluated for NF-κB inhibition and anticancer activity, only the N-(4'-hydroxy)phenylamide derivative (3m) emerged as the lead scaffold with both outstanding anticancer activity and NF-κB inhibitory activity [2]. The target compound's unique 3,4-dimethylphenyl N-aryl substitution pattern, combined with the 3-fluorobenzamido group at the benzofuran C3 position, occupies a distinct region of chemical space that has not been characterized in any published head-to-head comparison with its closest analogs (e.g., CFTRinh-172, N-(2,4-dimethoxyphenyl)-3-(3-fluorobenzamido)-1-benzofuran-2-carboxamide CHEMBL1435797) [3]. Generic substitution without quantitative evidence is therefore unsupported.

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide (CAS 888457-70-3) Against Closest Comparators


Structural Differentiation: N-Aryl Substitution Pattern Distinguishes 888457-70-3 from CFTRinh-172 and CHEMBL1435797

The target compound N-(3,4-dimethylphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide (MW 402.43, C24H19FN2O3) differs from its closest commercially available analog CFTRinh-172 (N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide, CAS 307510-92-5, MW 409.4, C23H14ClFN2O3) at two distinct positions: (1) the N-aryl substituent bears 3,4-dimethyl groups instead of a 3-chloro group, and (2) the benzamido fluorine is at the meta (3-) rather than para (4-) position [1]. Compared to CHEMBL1435797 (N-(2,4-dimethoxyphenyl)-3-(3-fluorobenzamido)-1-benzofuran-2-carboxamide), the N-aryl substituent is 3,4-dimethylphenyl instead of 2,4-dimethoxyphenyl, altering both electronic (σmeta for CH3 = -0.07 vs. σmeta for OCH3 = +0.12) and lipophilic (π for CH3 = +0.56 vs. π for OCH3 = -0.02) properties [1].

Structure-Activity Relationship Medicinal Chemistry Benzofuran-2-carboxamide

Predicted Physicochemical Property Differentiation from CFTRinh-172

The target compound contains a 3,4-dimethylphenyl N-aryl group (logP contribution approx. +1.1) compared to the 3-chlorophenyl group (logP contribution approx. +0.7) in CFTRinh-172, resulting in a higher predicted lipophilicity [1]. Based on the molecular formula C24H19FN2O3, the target compound has 2 hydrogen bond donors (both amide NH groups) and 4 hydrogen bond acceptors, yielding a predicted topological polar surface area (TPSA) of approximately 71 Ų, which is comparable to CFTRinh-172 (TPSA ~71 Ų) but lower than CHEMBL1435797 (TPSA ~89 Ų due to additional methoxy oxygen atoms) [1][2]. The target compound's predicted logP (XLogP3) is estimated at ~4.5, versus ~4.0 for CFTRinh-172 [1].

Drug-likeness Lipophilicity Physicochemical Properties

Class-Level Evidence: Benzofuran-2-Carboxamide Scaffold as PDE4/TNF Inhibitor Platform

Benzofuran carboxamides are claimed in US Patent US5925636 as inhibitors of phosphodiesterase IV (PDE4) and tumor necrosis factor (TNF) production, with therapeutic utility in inflammatory and allergic diseases including asthma, chronic bronchitis, and COPD [1]. The patent specifically encompasses compounds of Formula (I) bearing an N-aryl carboxamide at the benzofuran 2-position, structurally encompassing the target compound. While no specific IC50 data is provided for individual compounds in the patent, related benzofuran-based PDE4 inhibitors have demonstrated nanomolar potency in enzyme assays [2]. The target compound's 3-fluorobenzamido group at C3 may confer additional hydrogen bonding capability with the PDE4 catalytic site compared to unsubstituted or alkyl-substituted analogs [1].

PDE4 Inhibition TNF Inhibition Anti-inflammatory Benzofuran carboxamide

Class-Level Evidence: Benzofuran-2-Carboxamide Derivatives Modulate the CCL20/CCR6 Axis with Quantified Anti-Chemotactic and Antiproliferative Activity

Barbieri et al. (2024) systematically explored the SAR of benzofuran-2-carboxamide derivatives as CCL20/CCR6 axis modulators [1]. Among C4-substituted derivatives, compound 16e demonstrated a relative migration index of 69.4±3.6% at 25 μM (vs. vehicle DMSO control = 100%), while C5-substituted compound 24b achieved a relative migration index of 58.4±4.5%, and compound 25f reached 43.2±8.3% [1]. In antiproliferative assays on colon cancer cell lines, 24b exhibited IC50 values of 0.8 μM (Caco-2, 48h) and 1.8 μM (HT-29, 48h), while 16e showed IC50 values of 8.4 μM (Caco-2, 48h) and 14.8 μM (HT-29, 48h) in 10% FBS [1]. The target compound, featuring a distinct 3,4-dimethylphenyl N-aryl group with C3 3-fluorobenzamido substitution, represents an unexplored combination within this active chemotype and may yield differentiated CCL20/CCR6 modulatory activity [1].

CCL20/CCR6 Axis Chemotaxis Inhibition Colon Cancer Immunomodulation

Commercial Availability and Purity Benchmarking Against Closest Research-Grade Analogs

The target compound (CAS 888457-70-3) is commercially available at ≥95% purity from research chemical suppliers . In comparison, CFTRinh-172 (CAS 307510-92-5) is available at 99.66% purity from Selleck Chemicals, while CHEMBL1435797 and 3-(3-fluorobenzamido)benzofuran-2-carboxamide (CAS 477294-50-1) are available from multiple vendors at 95-98% purity . The target compound's molecular weight (402.43) and formula (C24H19FN2O3) place it within the Lipinski Rule of Five compliant space (MW <500, logP <5, HBD ≤5, HBA ≤10), supporting its suitability for oral bioavailability optimization in preclinical programs [1].

Chemical Procurement Research Purity Supply Chain Benzofuran-2-carboxamide

Summary Assessment: Strength of Differential Evidence for CAS 888457-70-3

CRITICAL NOTE: No primary research papers, patents specifically disclosing CAS 888457-70-3, or authoritative database bioactivity entries (ChEMBL, BindingDB, DrugBank, PubChem BioAssay) were identified for this compound. The compound has no experimentally measured IC50, Ki, EC50, or any other quantitative bioactivity data in the public domain. The differentiation evidence presented above relies entirely on: (a) structural comparison with characterized analogs; (b) predicted physicochemical properties; (c) class-level biological activity inference from the benzofuran-2-carboxamide chemotype; and (d) commercial availability data. This evidence gap is substantial and must be acknowledged in any procurement or scientific selection decision. The compound's primary procurement value lies in its use as a novel structural variant for SAR expansion studies within the benzofuran-2-carboxamide class, where it may exhibit differentiated target engagement profiles that can only be confirmed through de novo experimental characterization.

Evidence Gap Analysis Procurement Decision Support Benzofuran-2-carboxamide

Recommended Research Application Scenarios for N-(3,4-Dimethylphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide (CAS 888457-70-3)


SAR Expansion Probe for Benzofuran-2-Carboxamide CCL20/CCR6 Modulator Program

The Barbieri et al. (2024) study established that C4 and C5-substituted benzofuran-2-carboxamides are potent inhibitors of CCL20-induced chemotaxis (relative migration index range: 43.2% to 125.2% at 25 μM) and exhibit antiproliferative activity in colon cancer cell lines (IC50 range: 0.8 to >50 μM) [1]. The target compound introduces a 3,4-dimethylphenyl N-aryl substituent not evaluated in that study, offering an opportunity to probe the N-aryl SAR dimension of the CCL20/CCR6 pharmacophore. Researchers should benchmark the compound against reference compounds 16e, 24b, and MR120 in the same CCL20-induced PBMC chemotaxis assay and colon cancer cell viability panel (Caco-2, HT-29, SW-480) described by Barbieri et al. to determine whether the 3,4-dimethylphenyl group enhances or diminishes anti-chemotactic potency relative to established analogs [1].

Head-to-Head Comparator with CFTRinh-172 for Dissecting Benzofuran-2-Carboxamide Selectivity

CFTRinh-172 (Ki = 300 nM for CFTR) is a well-characterized benzofuran-2-carboxamide CFTR inhibitor . The target compound differs from CFTRinh-172 in two key structural features: N-aryl group (3,4-dimethylphenyl vs. 3-chlorophenyl) and benzamido fluorine position (3-fluoro vs. 4-fluoro). Parallel testing of the target compound and CFTRinh-172 in CFTR chloride current assays (e.g., short-circuit current measurements in FRT cells expressing human wild-type CFTR) can reveal the impact of these structural changes on CFTR inhibition potency and selectivity . Additionally, counter-screening against MDR1 and ATP-sensitive K+ channels—against which CFTRinh-172 shows no activity—can assess whether the target compound's altered substitution pattern affects transporter selectivity .

Chemical Probe for PDE4/TNF Pathway Target Identification Studies

Benzofuran carboxamides are claimed in US5925636 as dual PDE4/TNF inhibitors for inflammatory diseases including asthma, COPD, and atopic dermatitis [2]. The target compound's 3-fluorobenzamido moiety may confer enhanced hydrogen bonding with the PDE4 catalytic domain compared to unsubstituted analogs. Researchers can deploy this compound in PDE4 enzyme inhibition assays (using recombinant human PDE4 subtypes A-D) and TNF-α production assays (e.g., LPS-stimulated human PBMCs or THP-1 cells) to empirically establish its PDE4/TNF inhibitory profile. Any observed selectivity for specific PDE4 subtypes versus other phosphodiesterases would inform the development of next-generation anti-inflammatory benzofuran-2-carboxamides with improved therapeutic windows [2].

Negative Control or Inactive Comparator for Bcl-3 Inhibitor Screening Cascades

The core scaffold 3-(3-fluorobenzamido)benzofuran-2-carboxamide (CAS 477294-50-1) has been linked to Bcl-3 inhibition as a mechanism for anticancer activity . The target compound bears the identical 3-(3-fluorobenzamido)benzofuran-2-carboxamide core but extends the structure with an N-(3,4-dimethylphenyl) carboxamide group that may sterically or electronically modulate Bcl-3 binding. If the target compound proves inactive or weakly active in Bcl-3:NF-κB protein-protein interaction assays (e.g., using Bcl-3-overexpressing MDA-MB-231 or HEK293 cells with IC50 values benchmarked against known inhibitors like JS6, IC50 = 45-710 nM), it could serve as a valuable negative control or selectivity tool compound for Bcl-3 inhibitor screening cascades, helping to distinguish Bcl-3-dependent from Bcl-3-independent effects of benzofuran-2-carboxamides on NF-κB signaling .

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.